molecular formula C14H9BrN2O2 B3833229 5-bromo-N-3-quinolinyl-2-furamide

5-bromo-N-3-quinolinyl-2-furamide

Cat. No.: B3833229
M. Wt: 317.14 g/mol
InChI Key: JZUWUODNAQBGRR-UHFFFAOYSA-N
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Description

5-Bromo-N-3-quinolinyl-2-furamide is a brominated furan-carboxamide derivative featuring a quinoline moiety at the N-position. These compounds are typically synthesized via coupling reactions between brominated furan carboxylic acids and substituted anilines or heterocyclic amines .

Properties

IUPAC Name

5-bromo-N-quinolin-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-13-6-5-12(19-13)14(18)17-10-7-9-3-1-2-4-11(9)16-8-10/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUWUODNAQBGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-bromo-N-3-quinolinyl-2-furamide, differing in substituents, heterocycles, or halogenation patterns. Key comparisons include:

Quinoline-Based Analogs

  • 5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide Structure: Replaces the furamide with a fluorinated benzamide. Impact: The fluorine atom enhances electronegativity and metabolic stability compared to the furan ring. The benzamide backbone may reduce conformational flexibility . Molecular Weight: 361.62 g/mol (vs. ~330–350 g/mol for furamide analogs).
  • 5-Bromo-N-[3-(quinoxalin-2-yl)phenyl]furan-2-carboxamide Structure: Substitutes quinoline with quinoxaline, a bicyclic heterocycle with two nitrogen atoms.

Halogen and Heterocycle Variations

  • 5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide

    • Structure : Incorporates a morpholine ring and chlorine atom.
    • Impact : Morpholine improves water solubility, while the chloro substituent may enhance hydrophobic interactions in binding pockets .
    • Molecular Formula : C₁₅H₁₄BrClN₂O₃ (MW: 385.64 g/mol).
  • 5-Bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide Structure: Features a piperazine-propionyl group. Piperazine enhances basicity and solubility .

Activity Data from Indolinone Derivatives

reports activity values (possibly IC₅₀) for indolinone-acetamide analogs with quinolinyl groups:

Compound ID Substituent Activity Value
57 5-Amino-4-bromobenzyl 5.411
58 5-Hydroxymethyl-4-bromobenzyl 5.208
59 5-Cyanamido-4-bromobenzyl 6.878
60 3-Aminoisoxazol-5-ylmethyl 5.322
  • Key Trends: The cyanamido group (Compound 59) shows the highest activity, likely due to strong hydrogen-bonding interactions. Hydroxymethyl (Compound 58) reduces activity compared to the amino group (Compound 57), suggesting steric hindrance or metabolic instability .

Key Structural and Functional Differences

Compound Key Feature Molecular Weight (g/mol) Potential Advantage
This compound Quinoline, furan ~330–350 (estimated) Balanced lipophilicity for membrane penetration
5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide Fluorobenzamide 361.62 Enhanced metabolic stability
5-Bromo-N-[3-chloro-4-morpholinylphenyl]-2-furamide Morpholine, chloro 385.64 Improved solubility and target affinity
Quinoxalin-2-yl derivative Quinoxaline ~350–370 Increased polarity for aqueous systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-3-quinolinyl-2-furamide
Reactant of Route 2
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5-bromo-N-3-quinolinyl-2-furamide

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